molecular formula C11H8N4 B8152259 5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine

5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8152259
M. Wt: 196.21 g/mol
InChI Key: WKDIJWYOBVKJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both pyrimidine and pyrrolo[2,3-b]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the condensation of pyrimidine derivatives with pyrrole derivatives under specific conditions. For example, the reaction of 5-amino-6-hydroxypyrimidine with an acid chloride or anhydride can yield the desired pyrimidine derivative, which can then be cyclized with a pyrrole derivative using dehydrative cyclization agents such as phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol or sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-b]pyridine-5-carboxylic acid, while reduction may produce this compound-2-amine .

Scientific Research Applications

5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of pyrimidine and pyrrolo[2,3-b]pyridine moieties, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-14-11-8(1)3-9(6-15-11)10-4-12-7-13-5-10/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDIJWYOBVKJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.